2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a synthetic compound known for its diverse biological activities. This compound is characterized by the presence of a pyrimidine ring, which is a common structure in many biologically active molecules. The compound has shown potential in various scientific research fields, including medicinal chemistry and antiviral studies .
Preparation Methods
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves multiple steps One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agentThe reaction conditions often involve the use of primary, secondary, and aryl amines, which are reacted under controlled temperatures and pH to yield the desired compound .
Chemical Reactions Analysis
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide has been extensively studied for its antiviral properties It has shown significant activity against various viruses, including the Newcastle disease virusThe compound’s anti-inflammatory and antibacterial properties further expand its utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves the inhibition of key enzymes and pathways. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. In cancer research, the compound inhibits DHFR, leading to the disruption of DNA synthesis and cell proliferation. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is unique due to its broad spectrum of biological activities. Similar compounds include:
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Pemetrexed: Another DHFR inhibitor with applications in cancer treatment.
Indole derivatives: These compounds also exhibit antiviral, anti-inflammatory, and anticancer activities
The uniqueness of this compound lies in its combined antiviral, anti-inflammatory, and anticancer properties, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(2)10-3-5-11(6-4-10)17-14(21)8-22-15-18-12(16)7-13(20)19-15/h3-7,9H,8H2,1-2H3,(H,17,21)(H3,16,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANHAUMJAIYPMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.